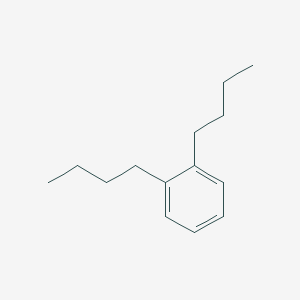

1,2-Dibutylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

17171-73-2 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

1,2-dibutylbenzene |

InChI |

InChI=1S/C14H22/c1-3-5-9-13-11-7-8-12-14(13)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3 |

InChI Key |

NMUWSGQKPAEPBA-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=CC=C1CCCC |

Canonical SMILES |

CCCCC1=CC=CC=C1CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Dibutylbenzene

Catalytic Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, offering high selectivity and efficiency. The synthesis of 1,2-dibutylbenzene has notably benefited from these developments, particularly through the use of nickel and palladium catalysts.

Nickel-Catalyzed Grignard Cross-Coupling Reactions

One of the most effective methods for synthesizing this compound is the nickel-catalyzed cross-coupling of a Grignard reagent with an aryl halide. orgsyn.org This reaction, often referred to as the Kumada-Tamao-Corriu coupling, provides a direct route to forming the desired C(sp²)-C(sp³) bonds. wikipedia.orgorganic-chemistry.org The general scheme involves the reaction of 1,2-dichlorobenzene (B45396) with butylmagnesium bromide in the presence of a phosphine-nickel complex catalyst. orgsyn.orgorgsyn.org

A typical procedure involves charging a reaction flask with dichloro[1,3-bis(diphenylphosphino)propane]nickel(II), 1,2-dichlorobenzene, and anhydrous ether. orgsyn.org The butylmagnesium bromide Grignard reagent is then added to this mixture. orgsyn.org The reaction is often exothermic. orgsyn.org Upon completion, the mixture is hydrolyzed, and the desired this compound is isolated through distillation. orgsyn.org Yields for this one-step method can be as high as 79-83%. orgsyn.org

| Reactants | Catalyst | Solvent | Product | Yield |

| 1,2-Dichlorobenzene, Butylmagnesium bromide | Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) | Anhydrous Ether | This compound | 79-83% orgsyn.org |

| m-Dichlorobenzene, n-Butylmagnesium bromide | Dichloro(1,2-bis(diphenylphosphino)ethane)nickel(II) | Ether | m-Dibutylbenzene | 94% sci-hub.se |

Table 1: Examples of Nickel-Catalyzed Grignard Cross-Coupling Reactions.

The mechanism of nickel-catalyzed Grignard cross-coupling reactions is a well-studied catalytic cycle. psu.edu It generally proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. psu.edu The catalytic cycle is initiated by the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species by the Grignard reagent. rsc.org

Oxidative Addition: The active Ni(0) complex reacts with the aryl halide (e.g., 1,2-dichlorobenzene) in an oxidative addition step to form a Ni(II)-aryl intermediate. chinesechemsoc.org

Transmetalation: This intermediate then undergoes transmetalation with the Grignard reagent (e.g., butylmagnesium bromide), where the butyl group is transferred to the nickel center, displacing the halide and forming a diorganonickel(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the aryl and alkyl fragments) from the nickel center, forming the C-C bond of the product (this compound) and regenerating the active Ni(0) catalyst. acs.org

Recent studies have provided deeper insights into the intricacies of this mechanism. For instance, some investigations suggest the involvement of Ni(I) and Ni(III) intermediates. nih.gov The reaction of a Ni(0) complex with an aryl halide can lead to a three-coordinate nickel(I) chloride, which can act as a catalyst. rsc.org Furthermore, the capture of a carbon radical by a nickel(II) complex to form a nickel(III) species, followed by reductive elimination, is another proposed pathway. acs.orgchemrxiv.org The specific mechanism can be influenced by factors such as the nature of the ligands, substrates, and reaction conditions. oaepublish.com

The choice of ligand is crucial in nickel-catalyzed cross-coupling as it significantly influences the reaction's selectivity and efficiency. rsc.org Phosphine (B1218219) ligands are commonly employed and have a stabilizing effect on the nickel catalyst. researchgate.net The effectiveness of different phosphine ligands can vary depending on the specific Grignard reagent and organic halide used. orgsyn.org

For the synthesis of this compound from 1,2-dichlorobenzene and butylmagnesium bromide, dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) has proven to be a highly effective catalyst. orgsyn.orgresearchgate.net Other bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are also widely used. sci-hub.seacs.orgnih.gov The use of chiral phosphine ligands can even lead to asymmetric synthesis. researchgate.net

The ligand can affect the rate of reductive elimination and suppress side reactions like β-hydride elimination, which is a common issue when using alkyl Grignard reagents with β-hydrogens. nih.gov In some cases, N-heterocyclic carbenes (NHCs) have been used as ligands, expanding the scope of Grignard reagents that can be used effectively. rsc.orgacs.org The structure of the ligand, including its steric and electronic properties, plays a key role in determining the outcome of the coupling reaction. rsc.orgchemrxiv.org For instance, sterically hindered ligands can promote the desired cross-coupling over other potential reaction pathways. rsc.org

| Ligand | Catalyst Precursor | Substrates | Key Observation |

| 1,3-Bis(diphenylphosphino)propane (dppp) | NiCl₂(dppp) | 1,2-Dichlorobenzene, Butylmagnesium bromide | High efficiency for alkyl Grignard reagents. orgsyn.orgresearchgate.net |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | NiCl₂(dppe) | m-Dichlorobenzene, n-Butylmagnesium bromide | Effective for aryl halide cross-coupling. sci-hub.se |

| 1,3-Dicyclohexylimidazol-2-ylidene (ICy) | Ni(OAc)₂ | Anisole derivatives, Alkylmagnesium chlorides | Expands the scope of usable Grignard reagents. acs.org |

| (S)-Valphos | NiCl₂ | (Z)-β-Bromostyrene, Phenylmagnesium bromide | Asymmetric synthesis with moderate enantiomeric excess. orgsyn.org |

Table 2: Influence of Selected Ligands on Nickel-Catalyzed Cross-Coupling Reactions.

Palladium-Catalyzed Approaches in Aryl Alkylation

While nickel catalysts are highly effective, palladium catalysts also play a significant role in aryl alkylation reactions. gu.se The Kumada coupling can be catalyzed by both nickel and palladium complexes. wikipedia.org The mechanism for palladium-catalyzed coupling is analogous to that of nickel, involving oxidative addition, transmetalation, and reductive elimination steps, cycling between Pd(0) and Pd(II) oxidation states. wikipedia.org

Palladium catalysts are sometimes favored due to their lower toxicity and greater stability towards oxygen compared to nickel catalysts. gu.se Palladium-catalyzed cross-coupling reactions have been developed for a wide range of substrates, although their application specifically for the synthesis of this compound from 1,2-dichlorobenzene and butylmagnesium bromide is less commonly reported in detail than the nickel-catalyzed route. However, palladium-catalyzed reactions of aryl halides with Grignard reagents are a well-established method for forming C-C bonds. organic-chemistry.org

Other Transition Metal Catalysis for Alkylation

Besides nickel and palladium, other transition metals such as iron and copper have been explored for catalyzing cross-coupling reactions. wikipedia.org Iron catalysts, in particular, are attractive due to their low cost and low toxicity. gu.se While the direct application of these metals for the synthesis of this compound is not as extensively documented, the general principles of transition metal-catalyzed alkylation suggest their potential utility. For instance, iron-catalyzed cross-coupling of aryl halides with Grignard reagents has been demonstrated. wikipedia.org Ruthenium, rhodium, and iridium have also been investigated for C-H alkylation of aromatic compounds, which represents an alternative strategy to cross-coupling. nih.govthieme-connect.com

Alternative Alkylation and Ring Functionalization Approaches

Beyond cross-coupling, other methods exist for introducing alkyl groups onto an aromatic ring to produce this compound.

One of the most classical methods is the Friedel-Crafts alkylation. smolecule.comcerritos.edulumenlearning.commt.com This reaction typically involves the reaction of an aromatic compound like benzene (B151609) with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). cerritos.edumt.comlibretexts.org For the synthesis of dibutylbenzenes, benzene can be alkylated with n-butene. google.comepa.govresearchgate.net This process, however, often leads to a mixture of products, including sec-butylbenzene (B1681704), isobutylbenzene, and various di- and tri-butylbenzene isomers (1,3- and 1,4-di-sec-butylbenzenes). google.comepa.govresearchgate.net Separating the desired 1,2-isomer from this mixture can be challenging. Overalkylation is also a common problem because the alkylated product is more reactive than the starting material. cerritos.edulumenlearning.com

Direct C-H functionalization represents a more modern and atom-economical approach. nih.gov Transition metal catalysts, including rhodium and platinum, can activate C-H bonds in arenes and catalyze their alkylation or alkenylation with olefins. acs.org These methods can offer different regioselectivity compared to classical electrophilic aromatic substitution reactions. acs.org For instance, some rhodium catalysts have shown meta-selectivity in the alkylation of substituted benzenes. acs.org

Friedel-Crafts Alkylation Modifications and Scope

The Friedel-Crafts alkylation is a foundational method for attaching alkyl groups to an aromatic ring. cerritos.edumt.com The classical approach involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edumt.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid helps to generate a carbocation electrophile. cerritos.edu

However, the traditional Friedel-Crafts alkylation has limitations when applied to the synthesis of specific isomers like this compound. One major issue is polyalkylation, as the initial alkylation product is more reactive than the starting material. lumenlearning.comlibretexts.org Another significant challenge is the propensity for carbocation rearrangements, which can lead to a mixture of isomeric products. cerritos.edulibretexts.org For instance, attempting to use 1-chlorobutane (B31608) to introduce a butyl group can result in the formation of a more stable secondary carbocation, leading to the sec-butylbenzene product. youtube.com

To overcome these limitations and control the synthesis of this compound, modifications to the standard Friedel-Crafts procedure are necessary. One strategy involves using a less reactive acylating agent in a Friedel-Crafts acylation reaction, followed by reduction. This two-step process, known as the Clemmensen or Wolff-Kishner reduction, avoids carbocation rearrangements and deactivates the aromatic ring towards further substitution, thus preventing polyalkylation. libretexts.org

For the targeted synthesis of this compound, one could envision a sequence starting with the Friedel-Crafts acylation of benzene with butanoyl chloride to form butyrophenone. This would be followed by a second Friedel-Crafts acylation at the ortho position, which can be challenging to achieve with high selectivity. A subsequent reduction of the diketone would yield the desired this compound.

Table 1: Comparison of Friedel-Crafts Methodologies

| Methodology | Advantages | Disadvantages | Applicability for this compound |

|---|---|---|---|

| Direct Alkylation | Single step | Prone to polyalkylation and carbocation rearrangements | Low selectivity, mixture of isomers expected |

| Acylation-Reduction | Avoids rearrangements, prevents polyalkylation | Two-step process | More controlled synthesis, higher potential for isomeric purity |

Direct Alkylation Techniques

Direct alkylation techniques that bypass the issues of traditional Friedel-Crafts reactions are highly sought after. One such approach involves the use of Grignard reagents in a cross-coupling reaction. For the synthesis of this compound, a potential route could involve the reaction of a dihalobenzene, such as 1,2-dichlorobenzene or 1,2-dibromobenzene, with a butyl Grignard reagent (e.g., butylmagnesium bromide) in the presence of a suitable transition metal catalyst, often nickel or palladium. diva-portal.orgresearchgate.net

Phosphine-nickel complexes have been shown to be effective catalysts for the cross-coupling of Grignard reagents with aryl halides. diva-portal.orgdiva-portal.org This method allows for the direct formation of the carbon-carbon bond between the butyl group and the benzene ring at specific positions, thereby offering greater control over the final product's regiochemistry. The choice of catalyst and reaction conditions is crucial to ensure high yields and selectivity for the desired 1,2-disubstituted product.

Another direct alkylation approach involves the use of organolithium reagents. However, the high reactivity of these reagents can sometimes lead to side reactions. The development of more selective catalytic systems continues to be an active area of research to improve the efficiency and applicability of direct alkylation methods for synthesizing specific isomers like this compound.

Hydrocarbon Reduction Pathways

An alternative strategy for synthesizing this compound involves the reduction of a suitable unsaturated precursor. This approach often begins with a reaction that constructs the desired carbon skeleton, followed by a reduction step to yield the final saturated alkyl chains.

A relevant example is the reduction of an aromatic ketone. As mentioned in the context of Friedel-Crafts modifications, the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to reduce a carbonyl group to a methylene (B1212753) group. libretexts.org

For the synthesis of this compound, a precursor such as 1,2-dibutanoylbenzene could be synthesized and subsequently reduced. This precursor could potentially be formed through the oxidation of 1,2-divinylbenzene followed by reaction with an appropriate organometallic reagent, or through a double Friedel-Crafts acylation of benzene, although achieving high ortho selectivity can be difficult.

Another pathway involves the catalytic hydrogenation of an aromatic ring containing unsaturated side chains. For instance, if a precursor like 1,2-di(but-1-en-1-yl)benzene were available, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) could selectively reduce the double bonds in the side chains without affecting the aromatic ring under mild conditions. libretexts.org More forcing conditions, such as high pressure and temperature with a nickel catalyst, would be required to reduce the benzene ring itself. libretexts.org

Table 2: Key Reduction Reactions in Hydrocarbon Synthesis

| Reaction | Reducing Agent(s) | Substrate | Product |

|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), HCl | Aryl Ketone | Alkylbenzene |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Aryl Ketone | Alkylbenzene |

| Catalytic Hydrogenation | H₂, Pd/C | Alkene/Alkyne | Alkane |

Stereoselective Synthesis of Related Dibutylcyclohexane Derivatives via Hydrogenation

The hydrogenation of this compound provides a route to various stereoisomers of 1,2-dibutylcyclohexane. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed. The catalytic hydrogenation of aromatic rings typically requires forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, often in the presence of a rhodium, ruthenium, or nickel catalyst. libretexts.org

The hydrogenation of this compound can lead to both cis- and trans-1,2-dibutylcyclohexane. The stereoselectivity of this process can be influenced by the choice of catalyst and its support. For instance, certain heterogeneous catalysts may favor the formation of one stereoisomer over the other due to the way the substrate adsorbs onto the catalyst surface.

Recent advancements in catalysis have led to the development of methods for stereoselective transfer hydrogenation. For example, iridium-catalyzed transfer hydrogenation has been shown to be highly stereoselective in the reduction of certain heterocyclic compounds. nih.gov While this specific example does not involve this compound, the principles of using a chiral catalyst to control the stereochemical outcome of a hydrogenation reaction are broadly applicable. By employing a chiral catalyst, it may be possible to achieve an enantioselective hydrogenation of this compound to produce a specific enantiomer of either cis- or trans-1,2-dibutylcyclohexane. The development of such stereoselective methods is crucial for the synthesis of chiral molecules with specific biological activities or material properties.

Mechanistic Organic Chemistry of 1,2 Dibutylbenzene Transformations

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The general mechanism proceeds through a two-step process. msu.edumasterorganicchemistry.com In the first, rate-determining step, the π-electron system of the aromatic ring attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu This step temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

In 1,2-dibutylbenzene, the two n-butyl groups are activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org They are classified as ortho, para-directors due to their electron-donating inductive effect, which stabilizes the positive charge of the arenium ion intermediate. libretexts.org The combined directing influence of the two adjacent butyl groups results in a specific pattern of reactivity. The four available positions for substitution are C3, C4, C5, and C6.

Positions 3 and 6: These are ortho to one butyl group and meta to the other. They are electronically activated, but substitution is sterically hindered by the adjacent butyl group.

Positions 4 and 5: These positions are para to one butyl group and meta to the other. They are also electronically activated and are significantly less sterically hindered than the 3 and 6 positions.

Consequently, electrophilic attack is generally favored at the 4- and 5-positions. Due to the molecule's symmetry, these two positions are equivalent, leading primarily to a single monosubstituted product.

The nitration of aromatic compounds involves the reaction with a mixture of concentrated nitric acid and concentrated sulfuric acid. uobabylon.edu.iq Sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction. libretexts.org

The nitronium ion then attacks the electron-rich ring of this compound. The reaction pathway is heavily influenced by the balance between the electronic directing effects of the butyl groups and steric hindrance. While substitution is electronically favored at all four positions (3, 4, 5, and 6), the size of the electrophile and the transition state will dictate the final product distribution.

Research on the nitration of the closely related 1,2-di-tert-butylbenzene (B1330373) provides insight into these competing factors. In that case, nitration yields both the expected 4-nitro product and a surprisingly high percentage of the 3-nitro product. researchgate.net This suggests that while the 4-position is sterically accessible, the electronic activation at the 3-position is strong enough to overcome a significant steric barrier. For this compound, where the n-butyl groups are less bulky than tert-butyl groups, a similar product distribution is expected, with the 4-nitro isomer being the major product and the 3-nitro isomer formed in smaller quantities. masterorganicchemistry.com

Table 1: Predicted Products of Mononitration of this compound

| Product Name | Position of Substitution | Influencing Factors | Predicted Yield |

| 4-Nitro-1,2-dibutylbenzene | 4- (or 5-) | Strong electronic activation (para to one butyl group); sterically accessible. | Major |

| 3-Nitro-1,2-dibutylbenzene | 3- (or 6-) | Strong electronic activation (ortho to one butyl group); significant steric hindrance. | Minor |

Halogenation of benzene derivatives, such as chlorination or bromination, requires a Lewis acid catalyst, for example, aluminum chloride (AlCl₃) or ferric bromide (FeBr₃). youtube.comstudymind.co.uk The catalyst polarizes the diatomic halogen molecule (e.g., Br-Br), creating a highly electrophilic species that can be attacked by the aromatic ring. quimicaorganica.orglibretexts.org

The mechanism proceeds in two stages:

Electrophile Attack: The π electrons of the this compound ring attack the polarized bromine molecule, forming a C-Br bond and the resonance-stabilized arenium ion. The catalyst is converted to its anionic form (e.g., FeBr₄⁻). studymind.co.uk

Aromaticity Restoration: The FeBr₄⁻ anion acts as a base, abstracting a proton from the carbon bearing the bromine atom. This regenerates the aromatic ring, yields the brominated product, and reforms the catalyst along with hydrogen bromide (HBr). libretexts.org

In this reaction, steric effects are paramount. The attacking electrophile is not just a halogen atom but a bulky complex of the halogen and the Lewis acid. This steric demand strongly favors attack at the least hindered position, C4 (and the equivalent C5). Substitution at the C3/C6 positions is heavily disfavored.

Table 2: Predicted Products of Monobromination of this compound

| Product Name | Position of Substitution | Influencing Factors | Predicted Yield |

| 4-Bromo-1,2-dibutylbenzene | 4- (or 5-) | Strong electronic activation; least sterically hindered position. | Major/Exclusive |

| 3-Bromo-1,2-dibutylbenzene | 3- (or 6-) | Electronically activated but severe steric hindrance from the bulky electrophile. | Negligible |

Aromatic sulfonation is the substitution of a hydrogen atom with a sulfonic acid group (-SO₃H). wikipedia.org The reaction is typically carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. uobabylon.edu.iq SO₃ is a powerful electrophile that attacks the aromatic ring.

A key feature of sulfonation is its reversibility. wikipedia.org The forward reaction is favored in concentrated acid, while the reverse reaction, desulfonation, occurs in hot, dilute aqueous acid. uobabylon.edu.iqwikipedia.org This reversibility allows the sulfonic acid group to be used as a temporary blocking group in multi-step syntheses.

For this compound, the mechanism involves the attack of the ring on the large SO₃ molecule. Given the significant steric bulk of the electrophile, the reaction is highly sensitive to steric hindrance. Therefore, sulfonation is expected to occur almost exclusively at the most accessible C4 position, yielding this compound-4-sulfonic acid.

Oxidative Transformations

While the aromatic ring of this compound is relatively resistant to oxidation, the butyl side chains are susceptible to reaction at their benzylic positions. The benzylic carbon is the carbon atom directly attached to the benzene ring. The C-H bonds at this position are weaker than other aliphatic C-H bonds because the resulting benzylic radical, cation, or anion is stabilized by resonance with the aromatic ring.

Under vigorous oxidation conditions, such as treatment with hot, alkaline potassium permanganate (B83412) (KMnO₄) or hot, acidic sodium dichromate (Na₂Cr₂O₇), the alkyl chains are cleaved. The reaction proceeds via oxidation of the benzylic carbon. For both n-butyl groups, the secondary benzylic C-H bond is the site of initial attack. The entire alkyl chain is ultimately oxidized and removed, with both positions being converted into carboxylic acid groups. The final product of the exhaustive oxidation of this compound is phthalic acid (benzene-1,2-dicarboxylic acid).

Hydrogenation Mechanisms and Stereochemical Outcomes

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas (H₂) and a metal catalyst, such as rhodium (Rh), platinum (Pt), or palladium (Pd).

The mechanism involves the adsorption of the aromatic compound onto the surface of the metal catalyst. Hydrogen atoms are then added in a stepwise fashion to the face of the ring that is complexed with the catalyst. This mode of addition, where all hydrogen atoms add from the same side of the ring, is known as a syn-addition.

The stereochemical outcome of the hydrogenation of this compound is controlled by the existing substituents. The two bulky butyl groups on one face of the molecule will sterically hinder the ring from adsorbing to the catalyst on that side. Consequently, the molecule will preferentially adsorb via the less hindered face. The subsequent syn-addition of six hydrogen atoms from the catalyst surface leads to the formation of cis-1,2-dibutylcyclohexane as the major stereoisomeric product. huji.ac.il During the reaction, partially hydrogenated intermediates, such as 1,2-dibutylcyclohexene, may be formed. huji.ac.il

Rearrangement Reactions Involving Butyl Groups

Under certain conditions, particularly in the presence of strong Lewis acids (e.g., AlCl₃) or protic acids (e.g., H₂SO₄) at elevated temperatures, the alkyl groups on a benzene ring can undergo rearrangement. This isomerization is driven by the thermodynamic stability of the products. The 1,2-disubstituted isomer is often less stable than its 1,3- and 1,4-counterparts due to steric strain between the adjacent butyl groups.

The mechanism for this rearrangement involves the protonation of the aromatic ring by the acid catalyst to form an arenium ion. This can be followed by one of two pathways:

Intramolecular Migration: A 1,2-shift of a butyl group occurs within the arenium ion intermediate, leading to a different substitution pattern.

Intermolecular Migration: The butyl group can be cleaved from the ring in a dealkylation step to form a butyl carbocation. This carbocation can then re-attach to a different, more thermodynamically favorable position on the same or another benzene ring (realkylation).

This equilibrium-controlled process will favor the formation of the more stable isomers, primarily 1,3-dibutylbenzene and 1,4-dibutylbenzene (B74798), to minimize the steric repulsion present in the this compound starting material.

Fundamental Principles of Reaction Kinetics and Collision Theory in this compound Systems

The transformation of this compound, like all chemical reactions, is governed by the fundamental principles of reaction kinetics and collision theory. These principles explain the rates at which reactions occur and the factors that influence these rates. At its core, collision theory posits that for a chemical reaction to take place, the reactant molecules—in this case, this compound and any other reacting species—must physically collide with one another. byjus.comlibretexts.orgwikipedia.org However, not all collisions result in a chemical transformation. For a collision to be effective, two primary conditions must be met: the colliding molecules must possess a minimum amount of kinetic energy, known as the activation energy (Ea), and they must be oriented in a way that allows for the necessary bond breaking and formation. byjus.comlibretexts.org

The rate of a reaction is directly proportional to the frequency of these effective collisions. Several factors influence this frequency, including the concentration of reactants, the temperature of the system, and the intrinsic properties of the reacting molecules. An increase in the concentration of reactants leads to a higher probability of collision, thereby increasing the reaction rate. libretexts.org Similarly, elevating the temperature increases the kinetic energy of the molecules, resulting in more frequent and more energetic collisions, which increases the likelihood that colliding molecules will overcome the activation energy barrier. libretexts.org

The relationship between the rate constant (k) of a reaction, temperature (T), and the activation energy is mathematically described by the Arrhenius equation:

k = A e(-Ea/RT)

Where:

k is the rate constant.

A is the pre-exponential factor, which is related to the frequency of collisions and the steric factor (the probability of a correctly oriented collision). libretexts.org

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

In the context of this compound transformations, such as thermal decomposition (pyrolysis), the initiation step is typically the homolytic cleavage of a covalent bond. The bond with the lowest bond dissociation energy (BDE) is the most likely to break first. In the this compound molecule, the C-C bonds within the butyl side chains are weaker than the C-C and C-H bonds of the aromatic ring. Specifically, the benzylic C-C bond (the bond between the benzene ring and the first carbon of the butyl group) and the subsequent C-C bonds in the alkyl chain are susceptible to cleavage at high temperatures. The breaking of a C-H bond is generally less favorable due to its higher BDE.

Arrhenius Parameters for the Thermal Cracking of n-Butylbenzene

(Approximation for this compound Systems)

| Parameter | Value | Units |

|---|---|---|

| Activation Energy (Ea) | 66.6 | kcal/mol |

| Pre-exponential Factor (A) | 6.3 × 10¹⁶ | s⁻¹ |

Data sourced from studies on the thermal cracking of n-butylbenzene at high pressure. researchgate.net

The activation energy of 66.6 kcal/mol for n-butylbenzene reflects the energy required to initiate the cleavage of the C-C bonds in the alkyl chain. researchgate.net For this compound, the initial decomposition would likely proceed through the fission of one of the butyl chains, leading to the formation of a benzyl (B1604629) radical and a propyl radical, or other alkyl radicals depending on which C-C bond breaks. The stability of the resulting radicals plays a crucial role in determining the favored decomposition pathway. The formation of a stable benzyl radical through the cleavage of the Cα-Cβ bond is a common fragmentation pattern in alkylbenzenes. lscollege.ac.in

The pre-exponential factor (A) is a measure of the frequency of collisions with the correct orientation. libretexts.org The large value for n-butylbenzene suggests that once the energy requirement is met, the geometric orientation for the bond cleavage is relatively favorable. For a unimolecular decomposition like pyrolysis, the steric factor is incorporated into the pre-exponential factor and reflects the internal vibrational modes of the molecule that are conducive to bond breaking.

Advanced Spectroscopic and Structural Elucidation of 1,2 Dibutylbenzene

Conformational Analysis using Gas-Phase Spectroscopy

The conformational flexibility of 1,2-dibutylbenzene, arising from the two independent alkyl chains, has been extensively studied using gas-phase spectroscopy. These methods, carried out on jet-cooled, isolated molecules, provide detailed insights into the various low-energy conformations the molecule can adopt. aip.orgresearchgate.net

Laser-Induced Fluorescence (LIF) Excitation Spectroscopy

Laser-Induced Fluorescence (LIF) is a sensitive spectroscopic technique used to probe the electronic structure of molecules. edinst.com In the study of dialkylbenzenes, LIF excitation spectroscopy reveals a significant increase in the number of resolved transitions in the S1 ← S0 origin region as the alkyl chain length increases. aip.orgresearchgate.net This "conformational explosion" is a direct result of the numerous unique low-energy conformations formed by the two independent alkyl chains. aip.orgresearchgate.net For para-dibutylbenzene, a related isomer, approximately nineteen distinct conformational families have been resolved. aip.orgresearchgate.netosti.gov The LIF spectra are categorized into different regions corresponding to different classes of conformers, providing a detailed map of the conformational potential energy surface. aip.org

Fluorescence Dip Infrared Spectroscopy

Fluorescence Dip Infrared (FDIR) spectroscopy is a powerful double-resonance technique that yields single-conformation infrared spectra. aip.org By fixing the UV laser on a specific transition observed in the LIF spectrum and scanning an IR laser, conformation-specific vibrational spectra can be obtained, particularly in the alkyl C-H stretch region (2800 cm⁻¹–3000 cm⁻¹). aip.org This method allows for the identification and study of different conformations based on the unique vibrational signatures of their C-H bonds. aip.org The resulting dip in fluorescence signal when the IR laser is resonant with a vibration of the selected conformer provides a clear and specific IR spectrum for that conformer. aip.org

Dispersed Fluorescence Studies

Dispersed Fluorescence (DFL) spectroscopy provides information about the vibrational levels of the ground electronic state. By exciting a specific conformation with a fixed UV laser wavelength and dispersing the resulting fluorescence, the vibrational structure of the ground state can be mapped out. aip.org This technique complements LIF and FDIR by providing further details to aid in the conformational assignment. aip.org For para-dialkylbenzenes, DFL spectra have been recorded with a resolution of 10 cm⁻¹ FWHM, allowing for the observation of low-frequency vibronic activity of the conformers. aip.orgaip.org

Vibrational Spectroscopy for Alkyl Chain Dynamics (e.g., CH stretch region)

Vibrational spectroscopy is crucial for understanding the dynamics of the alkyl chains in this compound. The alkyl CH stretch region is particularly informative but also complex due to phenomena like stretch-bend Fermi resonance. aip.orgresearchgate.net Anharmonic local mode Hamiltonian models have been developed to accurately simulate and interpret the single-conformation IR spectra in this region. aip.orgresearchgate.netresearchgate.net These models account for the coupling between CH stretch fundamentals and overtones of CHn bending modes. aip.org

The local environment of the CH bonds, influenced by the conformation of the alkyl chains, leads to unique spectral signatures. aip.org For instance, the proximity of the alkyl chain to the phenyl π cloud can cause shifts in the vibrational frequencies. researchgate.netrsc.org Studies on related long-chain alkylbenzenes have shown that specific folded conformations can be identified through unique alkyl CH stretch transitions. rsc.org The interaction with the phenyl ring can raise the site frequencies of the CH2 groups closest to the ring. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.

A representative ¹H NMR spectrum in carbon tetrachloride (CCl₄) shows a multiplet between δ 0.7–1.7 ppm for the 14 protons of the two CH₂CH₂CH₃ groups, a triplet at δ 2.60 ppm for the four benzylic CH₂ protons, and a singlet at δ 7.0 ppm for the four aromatic protons (C₆H₄). orgsyn.org The integration of these signals corresponds to the number of protons in each chemical environment.

¹³C NMR spectroscopy further aids in the structural assignment. While specific data for this compound is not detailed in the provided search results, general principles and data from related structures can be informative. For complex organic structures, combining 1D and 2D NMR experiments is a powerful approach for unambiguous assignment of proton and carbon signals. mdpi.com Techniques like COSY, HMQC, and HMBC reveal proton-proton and proton-carbon correlations, respectively, which are essential for assigning the signals of complex molecules. mdpi.com

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.ukmsu.edu The molecular ion (M+) peak in the mass spectrum of this compound would correspond to its molecular weight of 190.32 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. chemguide.co.uk Common fragmentation pathways for alkylbenzenes involve cleavage of the C-C bonds in the alkyl chains. msu.edu This leads to a series of peaks corresponding to the loss of alkyl radicals and the formation of stable carbocations. msu.edu For hydrocarbons, it is common to see a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

A significant fragmentation pathway for alkylbenzenes is benzylic cleavage, where the bond between the first and second carbon of the alkyl chain breaks, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another common fragmentation is the McLafferty rearrangement, which can occur in alkyl chains with three or more carbons and involves the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene molecule. libretexts.org Analysis of these fragmentation patterns provides conclusive evidence for the structure of this compound.

Theoretical and Computational Investigations of 1,2 Dibutylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the reactivity of 1,2-Dibutylbenzene. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy. libretexts.org This information is crucial for predicting how the molecule will interact with other chemical species. The focus of these calculations is often on the interplay between the benzene (B151609) ring and its two alkyl substituents.

Density Functional Theory (DFT) is a widely used computational method for investigating the physical and chemical properties of molecules. mdpi.com For substituted benzenes like this compound, DFT is instrumental in optimizing molecular geometries, calculating relative energies of different conformers, and determining electronic properties. researchgate.net Various functionals, such as B3LYP, M06-2X, and B97-D, are employed in conjunction with basis sets like 6-31+G(d,p) or Def2TZVP to achieve a balance between computational cost and accuracy. researchgate.netaip.org

DFT calculations allow for the determination of key molecular descriptors. For instance, studies on similar dialkylbenzenes use DFT to calculate properties such as dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). elsevier.es These calculations are essential for understanding the molecule's stability and reactivity patterns. espublisher.com For example, DFT has been successfully used to study the structures of various substituted benzenes and their derivatives, providing reliable relative energies and vibrational frequencies. aip.orgresearchgate.netresearchgate.net

Table 1: Common DFT Functionals and Basis Sets for Alkylbenzene Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies. aip.org |

| M06-2X | aug-cc-pVDZ | Accurate relative energy calculations. researchgate.netaip.org |

This table is illustrative of methods used for similar molecules and is applicable for studying this compound.

Molecular Orbital (MO) theory provides a framework for understanding chemical reactions based on the interactions of molecular orbitals. mdpi.com In the context of this compound, the focus is often on the frontier molecular orbitals: the HOMO and LUMO. The energy and spatial distribution of these orbitals are critical for predicting the molecule's behavior in chemical reactions, particularly electrophilic aromatic substitution on the benzene ring. elsevier.es

The butyl groups are electron-donating, which raises the energy of the HOMO, making the benzene ring more susceptible to attack by electrophiles compared to unsubstituted benzene. elsevier.es The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. espublisher.com A smaller gap generally implies higher reactivity. Quantum chemical calculations, including DFT, are used to compute these orbital energies and visualize their shapes, providing insights into the regioselectivity of reactions. elsevier.esespublisher.com For instance, the analysis of frontier orbitals can explain why certain positions on the benzene ring are more reactive than others. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

The two flexible n-butyl chains of this compound give rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore these landscapes by simulating the atomic motions of the molecule over time. simonsfoundation.orgchemrxiv.org By solving Newton's equations of motion for the system, MD simulations can map the accessible conformations and the transitions between them, providing a dynamic view of the molecule's flexibility. simonsfoundation.orgnih.gov

MD simulations can identify the most stable or frequently visited conformational states and the pathways for interconversion. chemrxiv.org This is particularly important for understanding how the spatial arrangement of the butyl chains might influence the molecule's physical properties and interactions. For complex flexible molecules, MD simulations can reveal the full range of motion and the relative populations of different conformers at thermal equilibrium. nih.govresearchgate.net These simulations can be performed using various force fields, such as the Consistent Valence Force Field (CVFF), which define the potential energy of the system. future4200.com

Potential Energy Surface Mapping and Conformational Isomerism

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. researchgate.netrsc.org For this compound, the PES is a high-dimensional surface whose coordinates correspond to the various bond lengths, bond angles, and dihedral angles. Minima on this surface correspond to stable conformational isomers. researchgate.net

Due to the rotational freedom around the C-C single bonds in the two butyl chains, this compound exhibits significant conformational isomerism. The different spatial arrangements of the chains are referred to as conformers, such as anti and gauche conformations, which arise from rotation around the C-C bonds. byjus.com The presence of two independent alkyl chains leads to a dramatic increase, or "explosion," in the number of possible low-energy conformers. aip.orgresearchgate.net For example, studies on n-butylbenzene have identified at least four distinct conformers, and this number increases substantially in para-dibutylbenzene, where about nineteen conformers have been resolved. researchgate.net

Computational methods like DFT can be used to calculate the energies of these different conformers, identifying the most stable structures and the energy barriers between them. aip.org For instance, in n-butylbenzene, the anti conformer (where the alkyl chain is extended) and the gauche conformer (where the chain is bent) have different energies, and the relative populations of these conformers can be predicted. acs.org

Table 2: Calculated Relative Energies of n-Propylbenzene Conformers

| Conformer | Dihedral Angle (Cβ-Cα-Cphenyl-Cphenyl) | Relative Energy (cm⁻¹) |

|---|---|---|

| Anti | 180° | 0 |

Source: Adapted from studies on n-propylbenzene, illustrating the energy differences between conformers that are also characteristic of the butyl chains in this compound. The energy unit cm⁻¹ is commonly used in spectroscopy and is proportional to energy.

Application of Machine Learning and Artificial Intelligence in Predicting Molecular Behavior

Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools in computational chemistry for predicting molecular behavior and properties. hokudai.ac.jpunil.ch These methods can build predictive models from large datasets of chemical information, often generated from quantum chemical calculations or experimental measurements. smums.ac.ir

For a molecule like this compound, ML models could be trained to predict a wide range of properties, such as reactivity, toxicity, or spectroscopic signatures, without performing costly and time-consuming DFT or MD simulations for every new scenario. uvt.nl For example, Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can correlate molecular descriptors (calculated properties) with experimental activities. smums.ac.ir

Synthesis and Characterization of 1,2 Dibutylbenzene Derivatives

Functionalization of the Aromatic Ring System

The aromatic ring of 1,2-dibutylbenzene is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents. These reactions are crucial for synthesizing more complex molecules and materials.

One common approach to functionalizing the aromatic ring is through electrophilic aromatic substitution . The butyl groups are electron-donating, which activates the benzene (B151609) ring towards electrophiles. This can lead to the introduction of additional alkyl groups (Friedel-Crafts alkylation), nitro groups (nitration), or halogens (halogenation). smolecule.com For instance, the reaction of this compound with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride can introduce another alkyl group onto the ring. smolecule.com

The introduction of hydroxyl groups to form dibutylbenzene-diol derivatives is another important functionalization. These diols can be synthesized through methods like the direct alkylation of hydroquinone (B1673460). smolecule.com The resulting hydroxyl groups can then undergo further reactions, such as oxidation to form benzoquinones or O-alkylation to form ethers, expanding the synthetic utility of the this compound scaffold. smolecule.com

Furthermore, aryne chemistry offers a powerful method for the di- and tri-functionalization of the benzene ring. jk-sci.com Aryne precursors can be generated and trapped with various nucleophiles and electrophiles to introduce multiple substituents in a single step, providing efficient access to complex 1,2,3-trisubstituted benzene derivatives. jk-sci.com

Gold-catalyzed intramolecular C(sp2)–H functionalization represents a modern and efficient strategy for creating fused ring systems. ecnu.edu.cn This method involves the reaction between an aromatic ring and an electrophile, facilitated by a gold catalyst, leading to the formation of new carbon-carbon bonds and fused cyclic structures. ecnu.edu.cn

Table 1: Examples of Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | Alkyl-substituted this compound |

| Nitration | Nitric acid, Sulfuric acid | Nitro-1,2-dibutylbenzene |

| Halogenation | Halogen (e.g., Br2), Lewis acid | Halo-1,2-dibutylbenzene |

| Hydroxylation (via hydroquinone alkylation) | Hydroquinone, Butyl halide, Base | Dibutylbenzene-diol |

| Aryne Multifunctionalization | Aryne precursor, Nucleophiles, Electrophiles | Polysubstituted benzene derivatives |

| Gold-Catalyzed Cyclization | Gold catalyst, Electrophile | Fused heterocyclic or carbocyclic systems |

Modification of Alkyl Side Chains

Modification of the butyl side chains of this compound provides another avenue for creating diverse derivatives. These modifications can alter the physical and chemical properties of the molecule, such as its solubility and conformational preferences.

While direct functionalization of the unactivated C-H bonds of the alkyl chains can be challenging, methods involving radical reactions or oxidation can be employed. For instance, under specific conditions, the butyl groups can be oxidized to form corresponding alcohols or ketones. smolecule.com

Table 2: Potential Alkyl Side Chain Modifications

| Modification Type | Potential Reagents/Methods | Resulting Functional Group |

| Oxidation | Oxidizing agents | Hydroxyl, Carbonyl |

| Halogenation | Radical initiators, Halogen source | Halogenated alkyl chain |

| Dehydrogenation | Catalyst, High temperature | Unsaturated alkyl chain |

Cyclization Reactions Involving this compound Motifs (e.g., Metacyclophanes)

The 1,2-disubstituted pattern of this compound and its derivatives makes them ideal precursors for the synthesis of macrocyclic compounds, such as metacyclophanes. These cyclization reactions are pivotal in constructing complex three-dimensional architectures.

One notable method for synthesizing metacyclophanes is the nickel-catalyzed Grignard cyclocoupling. acs.org This reaction involves the intramolecular coupling of a di-Grignard reagent derived from a precursor containing two appropriately positioned leaving groups, facilitated by a nickel-phosphine complex catalyst. acs.orgresearchgate.net

Another powerful strategy for constructing cyclic structures is the Sonogashira coupling reaction. This palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl halides is widely used. For example, the coupling of a diiodobenzene derivative with a diethynyl compound can lead to the formation of macrocycles. nu.ac.thirb.hr Research has shown that the cyclotrimerization of (2-iodophenyl)acetylene derivatives can be achieved using a copper catalyst to form tribenzohexadehydro europa.euannulenes. nu.ac.th

Furthermore, cyclization reactions of o-(alk-1-ynyl)benzoates promoted by copper halides can be used to synthesize isocoumarins, which are valuable heterocyclic compounds. organic-chemistry.org The addition of a promoter like dicyclohexylamine (B1670486) hydrohalide can significantly improve the reaction rate and yield. organic-chemistry.org

Table 3: Examples of Cyclization Reactions

| Reaction Name | Key Reagents | Product Type |

| Nickel-Catalyzed Grignard Cyclocoupling | Grignard reagent, Nickel-phosphine catalyst | Metacyclophanes |

| Sonogashira Coupling Cyclization | Aryl dihalide, Diethynyl compound, Pd/Cu catalyst | Macrocycles, Annulenes |

| Copper-Promoted Cyclization | o-(Alk-1-ynyl)benzoate, Copper halide | Isocoumarins |

Comparative Studies with Related Isomers (e.g., 1,4-Dibutylbenzene (B74798), 1,2-Di-tert-butylbenzene)

Comparative studies of this compound with its isomers, such as 1,4-dibutylbenzene and 1,2-di-tert-butylbenzene (B1330373), provide valuable insights into how the substitution pattern and the nature of the alkyl groups affect the molecule's properties and reactivity.

1,4-Dibutylbenzene: This isomer has its butyl groups in a para-relationship. fishersci.ca This linear geometry, compared to the ortho-substitution of this compound, leads to different physical properties, such as melting and boiling points. smolecule.com Spectroscopic studies on para-dialkylbenzenes have revealed a significant number of low-energy conformations due to the flexibility of the alkyl chains. researchgate.netaip.org For instance, about nineteen unique conformations have been resolved for para-dibutylbenzene in the gas phase. researchgate.netaip.org In terms of reactivity, the para-isomer also undergoes electrophilic aromatic substitution, but the directing effects of the butyl groups lead to substitution at different positions compared to the 1,2-isomer. smolecule.com

1,2-Di-tert-butylbenzene: The presence of bulky tert-butyl groups in 1,2-di-tert-butylbenzene introduces significant steric hindrance around the substitution sites. nih.gov This steric crowding can dramatically influence the molecule's reactivity, often hindering or preventing reactions that would readily occur with the less-hindered this compound. For example, the steric bulk of the tert-butyl groups can affect the approach of electrophiles to the aromatic ring and can also influence the stability of intermediates. The conformational freedom of the tert-butyl groups is much more restricted compared to the n-butyl chains.

A study on platinum complexes with ligands derived from 1,2-dibutyl- and unsubstituted 1,2-benzoquinonedioxime highlighted how ligand modifications can drastically affect structure-property relationships. The addition of the dibutyl groups altered the crystal packing and increased the Pt-Pt separation, which in turn widened the electronic band gap. rsc.org

Table 4: Comparison of this compound Isomers and Analogs

| Compound | Molecular Formula | Key Structural Feature | Impact on Properties and Reactivity |

| This compound | C14H22 nih.gov | Adjacent n-butyl groups | Moderate steric hindrance, directs electrophilic substitution to specific positions. |

| 1,4-Dibutylbenzene | C14H22 fishersci.ca | Opposing n-butyl groups | Linear geometry, different packing in solid state, directs electrophilic substitution differently. |

| 1,2-Di-tert-butylbenzene | C14H22 nih.gov | Adjacent bulky tert-butyl groups | High steric hindrance, significantly reduced reactivity at adjacent positions, restricted rotation. |

Applications of 1,2 Dibutylbenzene in Advanced Materials Science and Engineering

Role as Chemical Intermediates in Organic Synthesis

1,2-Dibutylbenzene serves as a foundational building block in organic synthesis, primarily valued for its stable aromatic core and reactive sites that allow for further functionalization. Its utility is demonstrated both in its own synthesis, which highlights modern cross-coupling techniques, and its use as a precursor for more complex molecules.

A notable one-step synthesis for this compound involves the selective cross-coupling of a Grignard reagent with an organic halide, catalyzed by a phosphine-nickel complex. orgsyn.org Specifically, butylmagnesium bromide is reacted with 1,2-dichlorobenzene (B45396) in the presence of a catalyst like dichloro[1,3-bis(diphenylphosphino)propane]nickel(II). orgsyn.orgresearchgate.net This method is favored for its mild reaction conditions and the high purity of the resulting product. researchgate.net

Beyond its own synthesis, the this compound framework is a key starting point for producing more elaborate chemical structures. For instance, it is a precursor in the synthesis of 1,2-dinitro-3,4-dibutylbenzene. rsc.org This transformation is achieved through a Suzuki coupling reaction between 1,2-dibromo-4,5-dinitrobenzene (B1640907) and n-butylboronic acid, demonstrating how the butyl groups can be introduced onto a pre-functionalized benzene (B151609) ring. rsc.org Furthermore, derivatives like 4,5-Dibutylbenzene-1,2-dicarbonitrile act as versatile building blocks. smolecule.com These dinitrile compounds can undergo various reactions, such as oxidation to form carboxylic acids or reduction to yield amines, expanding their utility for creating specialty chemicals and materials. smolecule.com

Table 1: Examples of this compound in Organic Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Product | Significance |

|---|---|---|---|---|

| Grignard Cross-Coupling | 1,2-dichlorobenzene, Butylmagnesium bromide | NiCl₂[P(C₆H₅)₂(CH₂)₃P(C₆H₅)₂] | This compound | Efficient, one-step synthesis of the title compound. orgsyn.orgresearchgate.net |

| Suzuki Coupling | 1,2-dibromo-4,5-dinitrobenzene, n-butylboronic acid | [Pd(dppf)Cl₂], Ag₂O, K₂CO₃ | 1,2-Dinitro-3,4-dibutylbenzene | Demonstrates functionalization of the dibutylbenzene scaffold. rsc.org |

| Nitrile Synthesis | 4,5-dibutylphthalic anhydride, Ammonia/Amines | Catalyst, Heat | 4,5-Dibutylbenzene-1,2-dicarbonitrile | Creates versatile intermediates for further chemical modification. smolecule.com |

Integration into Polymer and Macromolecular Architectures

The structural characteristics of this compound and its derivatives make them suitable for incorporation into various polymer and macromolecular structures. The butyl groups can enhance solubility and influence the solid-state packing of polymers, while the benzene ring provides a rigid segment that can be integrated into the polymer backbone.

One significant area of application is in the synthesis of conjugated polymers. Research has shown that derivatives such as 1,4-dibutyl-2,5-diethynylbenzene can be used as organic linkers to create rodlike polymers. researchgate.net These polymers are synthesized via methods like palladium-catalyzed cross-coupling copolymerization. researchgate.net While this example uses a different isomer, the principle applies to the potential use of appropriately functionalized this compound in creating rigid polymer backbones. Such polymers are of interest for their unique electronic and photophysical properties.

The broader field of condensation polymers also presents opportunities for dibutylbenzene derivatives. studymind.co.uklibretexts.org For example, dicarboxylic acid or diol derivatives of this compound could serve as monomers in the synthesis of polyesters or polyamides. studymind.co.uklibretexts.org The inclusion of the dibutyl-substituted ring would impact the final properties of the polymer, such as its thermal stability and solubility in organic solvents. open.edu Modern polymerization techniques like miniemulsion polymerization offer versatile routes for creating functionalized polymers from various monomers, including those with complex structures like dibutylbenzene derivatives. beilstein-journals.orgmdpi.com

Use in the Development of Specialty Solvents and Formulations

Derivatives of this compound are widely used in the formulation of specialty products, most notably as plasticizers and solvents. The addition of two butyl groups to the benzene ring results in a compound with low volatility and good solubility in many organic media, properties that are highly desirable for these applications.

The most prominent example is dibutyl phthalate (B1215562) (DBP), the common name for dibutyl benzene-1,2-dicarboxylate. atamanchemicals.comatamankimya.com DBP is a versatile and widely used plasticizer that makes materials like polyvinyl chloride (PVC) softer and more flexible. atamanchemicals.comatamankimya.com Its utility extends to a vast range of products, including:

Plastics and Elastomers: Used in shower curtains, vinyl fabrics, and exercise balls. atamanchemicals.comindustrialchemicals.gov.au

Coatings and Adhesives: Incorporated into nitrocellulose lacquers, paints, printing inks, and various adhesives. atamankimya.comdcceew.gov.au

Cosmetics: Acts as a solvent for perfume oils, a film-former in nail polish, and a suspension agent in aerosols. industrialchemicals.gov.audcceew.gov.au

Industrial Applications: Employed as a textile lubricating agent, an additive for safety glass, and in construction sealants. atamanchemicals.comindustrialchemicals.gov.au

The isomeric compound, diisobutyl phthalate (DIBP), which has similar properties, is often used as a substitute for DBP in many of these applications, including in lacquers, printing inks, and as a plasticizer for various polymers. atamankimya.com

Table 2: Applications of this compound Derivatives in Formulations

| Application Area | Product Examples | Function of Derivative |

|---|---|---|

| Plastics & Polymers | PVC products (e.g., vinyl fabrics), elastomers, rubber goods | Plasticizer, Softener. atamanchemicals.comatamankimya.com |

| Paints & Coatings | Nitrocellulose lacquers, wood coatings, screen printing inks | Plasticizer, Solvent. atamankimya.comindustrialchemicals.gov.au |

| Adhesives & Sealants | Latex adhesives, construction sealants | Plasticizer, Softener. industrialchemicals.gov.audcceew.gov.au |

| Cosmetics & Personal Care | Nail polish, perfumes, hairspray | Film-former, Solvent, Fixative. industrialchemicals.gov.audcceew.gov.au |

| Specialized Industrial | Safety glass, explosives, rocket propellants | Additive, Plasticizer. industrialchemicals.gov.audcceew.gov.au |

Exploration in Optoelectronic or Responsive Materials

The unique electronic and structural properties of molecules containing the this compound moiety have led to their exploration in the field of optoelectronic and responsive materials. These materials are critical for applications such as organic light-emitting diodes (OLEDs), transistors, and sensors. google.comossila.comwikipedia.org

Patents have identified this compound as a component in mixtures and compositions for organic electronic devices, highlighting its relevance in the development of new materials for this sector. google.com Research into new extended-ligand platinum(II) bis(1,2-dioximato) complexes provides a specific example of this exploration. rsc.org In this work, n-butyl chains were attached to the ligand framework to improve the solubility and processability of the complex for potential use in molecular-electronic devices like transistors. rsc.org While the steric bulk of the butyl groups was found to disrupt the desired intermolecular stacking of the platinum centers, this study underscores the active investigation of dibutyl-substituted compounds for tuning the solid-state properties of functional materials. rsc.org

Furthermore, derivatives of this compound are synthesized for their potential optoelectronic properties. For instance, 1,2-dicarbonitrile-4,5-dibutylbenzene is used as a precursor in the synthesis of phthalocyanines, which are large, aromatic macrocycles studied for their strong light absorption and application in photo-driven redox chemistry. core.ac.ukdtic.mil The investigation of related polythiophene-based fluorescent probes, which can detect nitroaromatics, also points to the utility of substituted aromatic compounds in creating responsive materials. researchgate.net

Impact on Catalytic Process Selectivity (e.g., byproduct in desired reactions)

The synthesis and reactions involving this compound provide clear examples of the importance of selectivity in catalytic processes. In chemical manufacturing, selectivity refers to the ability of a catalyst to direct a reaction to form a desired product while minimizing the formation of unwanted byproducts. libretexts.org

The synthesis of this compound itself via the nickel-phosphine catalyzed cross-coupling of butylmagnesium bromide and 1,2-dichlorobenzene illustrates this challenge. orgsyn.orgresearchgate.net During the distillation of the product, a forerun containing the byproduct 1-butyl-2-chlorobenzene is typically collected. orgsyn.org This indicates that the reaction is not perfectly selective, as some of the starting material undergoes only a single substitution. The choice of catalyst, particularly the phosphine (B1218219) ligand, is critical in maximizing the yield of the desired disubstituted product and minimizing such side reactions. researchgate.netoup.com

Environmental Chemistry and Transformation Pathways of 1,2 Dibutylbenzene

Degradation Mechanisms in Environmental Compartments (e.g., Soil, Water, Air)

Degradation is a key process that reduces the concentration of chemical compounds in the environment. It can occur through abiotic (non-biological) and biotic (biological) pathways.

Abiotic degradation involves the transformation of a chemical by non-living environmental factors. For organic compounds like 1,2-dibutylbenzene, this primarily includes photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis : Direct photolysis, the breakdown of a molecule by direct absorption of light, is generally not a significant degradation pathway for simple alkylbenzenes in water. The benzene (B151609) ring does not strongly absorb light within the solar spectrum that reaches the Earth's surface. However, indirect photolysis can occur. In the atmosphere, this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals (•OH). In sunlit surface waters, reaction with other photochemically generated reactive species, such as those produced by dissolved organic matter, could contribute to its degradation, though specific studies on this compound are not readily available. nih.govacs.org

Hydrolysis : As a hydrocarbon, this compound lacks hydrolyzable functional groups and is therefore not susceptible to environmental hydrolysis.

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a major pathway for the environmental removal of many organic pollutants.

Aerobic Biodegradation : Linear alkylbenzenes (LABs), which are structurally similar to this compound, are considered to be readily biodegradable in natural waters and soils under aerobic conditions. researchgate.net Studies on LABs show that their half-lives in natural waters range from 4 to 9 days. researchgate.net The primary mechanism for the microbial metabolism of alkylbenzenes involves the oxidation of one of the alkyl side chains. This process is typically initiated by a monooxygenase enzyme, leading to the formation of an alcohol, which is subsequently oxidized to an aldehyde, a carboxylic acid, and then further degraded through beta-oxidation. The aromatic ring is one of the last parts of the molecule to be broken down. scitepress.org

Anaerobic Biodegradation : Under anaerobic (oxygen-free) conditions, such as those found in some sediments and groundwater, the biodegradation of aromatic hydrocarbons is significantly slower and more complex. While specific data for this compound is absent, related compounds show very slow to no degradation under these conditions.

Environmental Partitioning and Transport Behavior

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to solids.

| Property | Value | Implication for Environmental Behavior |

|---|---|---|

| Molecular Formula | C₁₄H₂₂ | Basic identifier for the compound. |

| Molecular Weight | 190.32 g/mol | Contributes to low volatility compared to smaller aromatic compounds. |

| Calculated XLogP3 | 5.9 | Indicates a very high hydrophobicity and a strong tendency to adsorb to soil organic carbon and bioaccumulate. nih.gov |

| Boiling Point | 258.5 °C (Calculated) | Suggests low volatility under normal environmental conditions. chemblink.com |

| Soil Adsorption (Koc) | No data available | High XLogP3 suggests a high Koc value, indicating low mobility in soil. spectrumchemical.com |

| Henry's Law Constant | No data available | Lack of data prevents precise calculation of volatilization from water. spectrumchemical.com |

Volatilization is the process by which a chemical partitions from a liquid or solid phase into the gas phase. It is a significant transport mechanism for many organic compounds.

There are no specific experimental studies on the volatilization of this compound. However, its behavior can be inferred from its physical properties. With a calculated boiling point of 258.5°C and a molecular weight of 190.32 g/mol , this compound is expected to have a low vapor pressure and thus, low volatility from dry surfaces. chemblink.com Volatilization from water is governed by the Henry's Law constant, for which no data is available. spectrumchemical.com Given its high hydrophobicity (XLogP3 of 5.9), it will be strongly partitioned to organic matter in water bodies, which would further reduce the rate of volatilization from water surfaces. nih.govnih.gov

Adsorption is the adhesion of chemicals to the surface of solid particles, while desorption is the release of these chemicals. These processes are critical in determining a chemical's mobility in soil and sediment.

Adsorption Behavior : The tendency of a non-ionic organic compound like this compound to adsorb to soil or sediment is primarily driven by its hydrophobicity. au.dk The high calculated octanol-water partition coefficient (XLogP3 = 5.9) strongly suggests that this compound will partition out of the water phase and adsorb strongly to organic matter within soil and sediments. nih.gov This is a key sequestration mechanism that reduces its concentration in the water column and limits its mobility and bioavailability. au.dkepa.gov Based on this, it is expected to have low mobility in soil. nih.gov

Governing Factors : The extent of adsorption is influenced by several factors as detailed in Table 2.

| Factor | Description and Influence |

|---|---|

| Soil Organic Matter Content | As a hydrophobic compound, this compound will primarily sorb to the organic fraction of the soil. Higher organic matter content leads to stronger adsorption. au.dk |

| Clay Content and Type | Clay minerals can also provide surfaces for adsorption, although this is generally less significant than organic matter for highly hydrophobic compounds. researchgate.net |

| Soil pH | For a non-ionizable compound like this compound, pH is not expected to have a direct, significant effect on its adsorption. |

| Temperature | Adsorption is typically an exothermic process, meaning that an increase in temperature would generally lead to a slight decrease in adsorption. |

| Presence of Co-contaminants | Other organic compounds can compete for adsorption sites, potentially affecting the adsorption equilibrium of this compound. |

Future Research Directions and Emerging Paradigms for 1,2 Dibutylbenzene

Development of Greener Synthetic Routes and Catalysts

The traditional synthesis of dialkylbenzenes often relies on Friedel-Crafts alkylation, which can suffer from issues like catalyst waste, low selectivity (leading to isomeric mixtures), and the use of hazardous reagents. A significant future direction lies in developing more sustainable and efficient synthetic methodologies.

Modern cross-coupling reactions have emerged as powerful alternatives. For instance, nickel-phosphine complex-catalyzed cross-coupling of Grignard reagents with aryl halides has been demonstrated for synthesizing 1,2-dibutylbenzene. asau.ruresearchgate.net Future research will likely focus on refining these catalytic systems to enhance their environmental compatibility and performance. Key goals include:

Replacing Noble Metal Catalysts: While palladium and nickel are effective, research into catalysts based on more abundant and less toxic earth-abundant metals like iron, copper, or manganese is a critical area for green chemistry.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily recovered and reused would significantly improve the sustainability of the synthesis, minimizing metal leaching into products and waste streams.

C-H Activation: A forward-looking paradigm involves the direct C-H functionalization of benzene (B151609) or butylbenzene. This atom-economical approach would bypass the need for pre-functionalized starting materials like haloarenes, reducing synthetic steps and waste generation.

| Synthetic Strategy | Catalyst Example | Advantages | Future Research Goal |

| Cross-Coupling | Nickel-phosphine complexes asau.ruresearchgate.net | High selectivity for the 1,2-isomer | Development of catalysts based on earth-abundant metals |

| Friedel-Crafts Alkylation | AlCl₃ | Utilizes simple starting materials | Design of reusable solid acid catalysts to replace Lewis acids |

| Direct C-H Activation | (Not yet reported for this specific product) | High atom economy, fewer steps | Discovery of selective catalysts for di-alkylation at the 1,2-positions |

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound is primarily governed by electrophilic aromatic substitution and reactions of the alkyl side chains. Future explorations will likely venture beyond these classical transformations to uncover novel reactivity patterns.

Selective Functionalization: A major challenge and opportunity is the selective functionalization of one butyl chain over the other, or the controlled introduction of functional groups at specific positions on the chains (e.g., terminal vs. internal). This could be achieved using advanced catalytic systems that can differentiate between sterically similar C-H bonds.

Ring-Distorting Reactions: Investigating reactions that leverage the steric strain of the adjacent butyl groups to induce unusual transformations of the benzene ring could lead to novel molecular architectures. This might include dearomatization reactions or ring-opening strategies to produce complex aliphatic structures.

Directed Metallation: The use of directing groups could allow for precise metallation and subsequent functionalization of the aromatic ring at the positions ortho to the butyl groups (positions 3 and 6). Overcoming the steric hindrance from the butyl chains would be a key challenge.

Advanced Materials Design Leveraging this compound Scaffolds

While specific applications of this compound in advanced materials are not yet established, its structure is analogous to building blocks used in various functional materials. Future research could strategically incorporate this scaffold into new material designs.

Functional Polymers and Organic Semiconductors: The this compound unit could be a core component in polymers for organic electronics. The butyl chains can enhance solubility and influence thin-film morphology, which are critical parameters for performance in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Research into creating self-healing organic semiconductors often involves modifying polymer side chains to control properties. ucl.ac.uk

Porous Organic Materials: The defined geometry of 1,2-disubstituted benzenes makes them attractive candidates for constructing porous organic cages or frameworks. uni-heidelberg.de By functionalizing the butyl chains or the aromatic ring, this compound derivatives could be assembled into materials with tailored pore sizes and chemical environments for applications in gas storage and separation.

Liquid Crystals: The rod-like shape of many dialkylbenzenes is a foundational element for liquid crystalline behavior. By introducing polar functional groups onto the this compound core, researchers could design new liquid crystals with specific phase transition temperatures and dielectric properties.

Integration of Computational and Experimental Methodologies for Predictive Science

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating discovery. For a flexible molecule like this compound, this integration is crucial for understanding its behavior and designing new applications.

A key challenge is the "conformational explosion" that occurs with flexible alkyl chains, where numerous low-energy shapes can coexist. osti.govaip.org As demonstrated with the related p-dibutylbenzene, a combination of computational chemistry and advanced spectroscopic techniques can unravel this complexity. osti.govaip.org

Future research will build on this approach:

Predictive Modeling of Reactivity: Using quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways and predict the outcomes of novel transformations before attempting them in the lab. This can save significant time and resources by identifying the most promising reaction conditions.

In Silico Materials Design: Computationally screening libraries of virtual this compound derivatives to predict their electronic, optical, and mechanical properties. This can guide synthetic efforts toward materials with the highest potential for specific applications, such as identifying candidates for high-performance organic semiconductors or selective adsorbents.

Refining Spectroscopic Analysis: Combining high-resolution spectroscopic methods like laser-induced fluorescence (LIF) with computational predictions to assign the structures of different conformers and understand how their individual properties contribute to the bulk characteristics of the material. aip.org

| Methodology | Application for this compound | Expected Outcome |

| Quantum Chemistry (DFT) | Modeling reaction transition states | Prediction of regioselectivity and reaction barriers |

| Molecular Dynamics (MD) | Simulating polymer chain packing | Understanding of thin-film morphology for electronic applications |

| Spectroscopy & Computation | Conformational analysis of isolated molecules osti.govaip.org | Accurate assignment of conformer structures and energies |

Q & A

Q. Table 1: Example Synthesis Optimization Parameters

| Parameter | Range Tested | Optimal Value | Reference |